2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a chemical compound belonging to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 6-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Reduction: 2-amino-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Environmental Science: It is investigated for its potential role in the degradation of pollutants and as a sensor for detecting environmental contaminants.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide
Uniqueness
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a benzothiazole moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-2-24-10-4-6-13-14(8-10)25-16(18-13)19-15(21)11-7-9(20(22)23)3-5-12(11)17/h3-8H,2H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRBDGYSVXINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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